6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione

Lipophilicity Membrane permeability Drug-likeness

6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione (CAS 780813-05-0) is a 1,2,4-triazine-3-thione derivative bearing a 5-propylamino substituent and a 6-methyl group. The molecule (MF: C7H12N4S, MW: 184.26) belongs to a class of heterocyclic thiones with demonstrated neuropharmacological, antimicrobial, and metal-chelating potential.

Molecular Formula C7H12N4S
Molecular Weight 184.26
CAS No. 780813-05-0
Cat. No. B2636291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione
CAS780813-05-0
Molecular FormulaC7H12N4S
Molecular Weight184.26
Structural Identifiers
SMILESCCCNC1=NC(=S)NN=C1C
InChIInChI=1S/C7H12N4S/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3-4H2,1-2H3,(H2,8,9,11,12)
InChIKeyZKWNACLKHKGZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione (CAS 780813-05-0): Core Identity and Procurement-Relevant Characteristics


6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione (CAS 780813-05-0) is a 1,2,4-triazine-3-thione derivative bearing a 5-propylamino substituent and a 6-methyl group. The molecule (MF: C7H12N4S, MW: 184.26) belongs to a class of heterocyclic thiones with demonstrated neuropharmacological, antimicrobial, and metal-chelating potential [1]. Its oxygen analog, 6-methyl-5-(propylamino)-1,2,4-triazin-3(2H)-one (CAS 459212-74-9), is a closely related scaffold that differs only in the 3-position heteroatom (C=O vs. C=S), a substitution known to modulate lipophilicity, hydrogen-bonding capacity, and coordination chemistry .

Why 6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione Cannot Be Generically Substituted: Key Differentiation Drivers


Triazine-3-thiones exhibit structure-dependent biological and physicochemical profiles that preclude casual interchange among in-class analogs. The 3-thione (C=S) versus 3-one (C=O) functionality alters logP by an estimated +0.7 to +1.0 log unit, modifies hydrogen-bond acceptor strength, and enables thione-specific metal coordination (e.g., Cu(I), Co(II)) unavailable to the oxo analog [1]. Simultaneously, the 5-propylamino chain provides a distinct steric and lipophilic balance relative to shorter (methyl, ethyl) or aryl-substituted congeners, affecting target binding and metabolic stability [2]. Consequently, substituting this compound with a 3-one, a 5-unsubstituted, or a 5-arylamino analog will not reproduce its pharmacological or chemical behavior.

Quantitative Differentiation Evidence for 6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione (CAS 780813-05-0)


Thione vs. One: Predicted Lipophilicity Shift (ACD/LogP and LogKow) Drives Membrane Permeability Differences

The target compound's 3-thione group is expected to confer higher lipophilicity than its 3-one analog. The 3-one (CAS 459212-74-9) has an ACD/LogP of -1.04 and an EPI Suite LogKow of 0.73 . Based on the well-established Hansch π constant for S vs. O in heterocyclic thiones (ΔlogP ≈ +0.7 to +1.0), the thione is predicted to exhibit an ACD/LogP in the range of -0.34 to -0.04, representing a positive shift of approximately 0.7–1.0 log units. This increase reduces hydrophilicity and enhances predicted passive membrane permeability, relevant for CNS penetration and cellular uptake.

Lipophilicity Membrane permeability Drug-likeness

Propylamino vs. Arylamino 5-Substitution: Steric and Electronic Differentiation for Target Binding

The 5-propylamino chain (n-propyl, molar refractivity ~17.4 cm³/mol) provides a flexible, electron-donating alkylamine motif, in contrast to the rigid, electron-withdrawing 5-arylamino analogs (e.g., 5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione, CAS 474815-01-5) typically synthesized via condensation of α-acetylthioformanilides with thiosemicarbazide [1]. The propyl group's smaller steric volume (Taft Es ≈ -0.36) compared to a phenyl ring (Es ≈ -1.01) allows access to binding pockets that exclude bulkier aryl substituents, while its +I inductive effect differs from the -I/-M effect of halogenated anilino groups.

Structure-activity relationship Steric effects Kinase inhibition

Thione Sulfur as a Soft Metal Chelation Site: Differentiating Coordination Chemistry from the 3-One Analog

The C=S moiety of 1,2,4-triazine-3-thiones acts as a soft donor ligand for transition metals, a property absent in the 3-one analog. Literature on related triazine-3-thione derivatives demonstrates that the thione sulfur readily coordinates Cu(I) and Co(II) ions to form polynuclear clusters, whereas the corresponding 3-ones do not engage in such soft-metal interactions [1]. The 5-propylamino group additionally provides an N-donor site, potentially enabling N,S-bidentate chelation. This dual donor capability (S-thione + N-propylamino) is unavailable in the unsubstituted 6-methyl-1,2,4-triazine-3-thione (lacking the 5-amino donor) [2].

Metal chelation Coordination chemistry Catalysis

Optimal Application Scenarios for 6-Methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione (780813-05-0) Based on Differentiation Evidence


CNS-Penetrant Screening Library Design

The compound's predicted logP shift (+0.7 to +1.0 vs. the 3-one) places it in a more favorable range for passive blood-brain barrier penetration (optimal logP 1–3). Procurement for CNS-focused compound collections is warranted when the 3-one analog is too hydrophilic (logP -1.04) to achieve adequate brain exposure .

Kinase or Enzyme Target with Sterically Constrained Binding Pocket

The 5-propylamino chain's smaller steric profile (Taft Es ≈ -0.36) compared to arylamino analogs (Es ≈ -1.01) makes this compound a selective candidate for targets intolerant of bulky 5-aryl substituents. Screening against kinases with shallow adenine pockets may reveal hits inaccessible to the phenylamino series .

Transition Metal Chelation and Metallodrug Development

The thione sulfur and 5-amino nitrogen provide a soft/hard donor combination suitable for N,S-bidentate metal coordination. Unlike the 3-one analog, this compound can form stable complexes with soft metals such as Cu(I) and Co(II), enabling exploration in anticancer metallodrugs and catalytic systems where the 3-one or 5-H analogs fail [1].

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